Aprofene hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

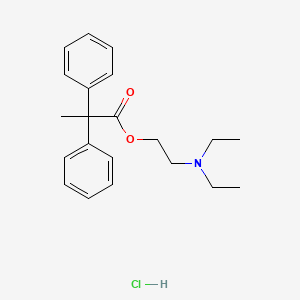

Synthetic Routes and Reaction Conditions: The synthesis of aprofene hydrochloride involves the esterification of 2,2-diphenylpropionic acid with 2-diethylaminoethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the yield and purity of the compound. The final product is purified through crystallization and filtration techniques to obtain the hydrochloride salt in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Aprofene hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Aprofene hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying esterification and substitution reactions.

Biology: Investigated for its effects on acetylcholine receptors and its potential role in modulating neurotransmission.

Medicine: Explored for its therapeutic potential in treating gastrointestinal disorders and inflammatory conditions.

Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds

Wirkmechanismus

Aprofene hydrochloride exerts its effects by antagonizing muscarinic and nicotinic acetylcholine receptors. This action inhibits the binding of acetylcholine to these receptors, thereby modulating neurotransmission and reducing muscle contractions. The compound’s mechanism of action involves blocking the ion channels associated with these receptors, leading to decreased cellular excitability and muscle relaxation .

Vergleich Mit ähnlichen Verbindungen

Atropine: Another muscarinic antagonist used in medicine.

Scopolamine: Similar to atropine, used for motion sickness and postoperative nausea.

Hyoscyamine: An alkaloid with anticholinergic properties.

Comparison: Aprofene hydrochloride is unique in its dual antagonistic action on both muscarinic and nicotinic receptors, whereas compounds like atropine and scopolamine primarily target muscarinic receptors. This dual action makes this compound particularly effective in conditions involving both types of receptors .

Biologische Aktivität

Aprofene hydrochloride, also known as aprophen, is a compound that has garnered attention for its biological activity, particularly in relation to the central nervous system (CNS). Originally developed in the Soviet Union, it serves primarily as an antagonist of muscarinic and nicotinic acetylcholine receptors, which are crucial in neurotransmission and various physiological processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Aprofene functions by antagonizing both muscarinic and nicotinic acetylcholine receptors. This inhibition leads to several physiological effects, including:

- Muscle Relaxation : By blocking acetylcholine's action at neuromuscular junctions, aprofene induces muscle relaxation.

- Reduced Glandular Secretions : The compound decreases secretions from glands, which can be beneficial in various clinical scenarios.

Research indicates that aprofene interacts with the nicotinic acetylcholine receptor (AChR) in a noncompetitive manner. For instance, studies using BC3H-1 muscle cells demonstrated that aprofene diminished sodium influx elicited by carbamylcholine without shifting the concentration required for half-maximal response (Kact) . This suggests a preferential binding to the desensitized state of the receptor, indicating its potential as a therapeutic agent in conditions characterized by excessive cholinergic activity.

Therapeutic Applications

Aprofene has been investigated for its potential therapeutic effects in several areas:

- Neurodegenerative Diseases : Due to its action on neurotransmitter receptors, aprofene may have applications in treating conditions like Parkinson's disease and Alzheimer's disease.

- Muscle Spasms : Its muscle-relaxing properties make it useful for conditions involving involuntary muscle contractions.

- Psychiatric Disorders : The compound has been studied for its effects on mood and anxiety disorders due to its influence on neurotransmission .

Case Studies

-

Case Study on Neurotransmission :

A study explored the effects of aprofene on neurotransmitter release in animal models. Results indicated that administration of aprofene resulted in significant reductions in acetylcholine levels at synaptic junctions, leading to observable behavioral changes consistent with muscle relaxation . -

Clinical Observations :

In a clinical setting, patients exhibiting symptoms of acute anxiety were administered aprofene. The results showed a marked decrease in symptoms such as tachycardia and sweating within hours of administration. This supports the compound's potential utility in acute anxiety management .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of aprofene against other common anticholinergic agents:

| Compound | Mechanism of Action | Primary Use | Efficacy Level |

|---|---|---|---|

| Aprofene | Antagonist at ACh receptors | Muscle spasms, CNS disorders | Moderate |

| Atropine | Antimuscarinic | Bradycardia, organophosphate poisoning | High |

| Scopolamine | Antimuscarinic | Motion sickness | High |

| Ipratropium | Muscarinic antagonist | Asthma | Moderate |

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.ClH/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15H,4-5,16-17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPBAERJQQMCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3563-01-7 (Parent) | |

| Record name | Aprofene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70180540 | |

| Record name | Aprofene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-00-6 | |

| Record name | Benzeneacetic acid, α-methyl-α-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprofene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprofene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APROFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C71L7ID7HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.